![molecular formula C13H11N3O3 B2432288 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid CAS No. 844455-03-4](/img/structure/B2432288.png)
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid
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Overview
Description
The compound “2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid” has a CAS number of 844455-03-4 . It has a molecular weight of 257.25 and a molecular formula of C13H11N3O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.25 and a molecular formula of C13H11N3O3 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
- Application : Compound ®-6c demonstrated an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 .
- Use : It serves as a valuable building block for designing novel compounds in drug discovery and chemical synthesis .
JAK Kinase Inhibition
Antimicrobial Activity
Three-Component Reactions
Heterocyclic Building Blocks
NMR and Analytical Techniques
Supplier Information
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other pyrimidine derivatives , it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown due to the lack of research data . Pyrimidine derivatives have been known to play roles in various biochemical pathways, including nucleotide synthesis and signal transduction .
Pharmacokinetics
The compound’s lipophilicity suggests that it may diffuse easily into cells .
Result of Action
The molecular and cellular effects of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid’s action are currently unknown due to the lack of research data
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Specific information on how these factors affect 2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid is currently unavailable .
properties
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-7-15-11-8-4-2-3-5-9(8)19-12(11)13(16-7)14-6-10(17)18/h2-5H,6H2,1H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCFJCCDXGIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCC(=O)O)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid |
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